synthesis of 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine
synthesis of 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine
An In-Depth Technical Guide to the Synthesis of 3-(2-(Trifluoromethyl)phenyl)-1H-indazol-5-amine
Executive Summary: This guide provides a comprehensive, scientifically grounded methodology for the , a molecule of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, known for a wide array of biological activities.[1] This document outlines a robust and reproducible three-step synthetic pathway, designed for researchers, chemists, and professionals in drug development. The synthesis leverages a strategically planned sequence of iodination, palladium-catalyzed Suzuki-Miyaura cross-coupling, and nitro group reduction. Each step is detailed with expert rationale, step-by-step protocols, and troubleshooting insights to ensure successful execution.
Introduction: The Significance of the Indazole Scaffold
The 1H-indazole core is a bicyclic aromatic heterocycle that is isosteric to indole. This structural feature allows indazole-containing compounds to act as effective modulators of various biological targets, including protein kinases, which are crucial in cancer and inflammatory disease pathways.[2][3] The specific target molecule, 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine, combines three key pharmacophoric elements: the indazole nucleus for target interaction, a C3-aryl substituent for tuning selectivity and potency, and a C5-amine group which serves as a versatile handle for further chemical elaboration. The trifluoromethyl group on the phenyl ring is a common feature in modern pharmaceuticals, often used to enhance metabolic stability and binding affinity.
Retrosynthetic Analysis and Strategic Approach
A convergent synthetic strategy is the most logical and efficient approach for constructing the target molecule. The core transformation is the formation of the C3-aryl bond on the indazole ring. The Suzuki-Miyaura cross-coupling reaction is an exceptionally reliable and high-yielding method for this purpose, offering broad functional group tolerance.[4][5][6]
Our retrosynthetic analysis deconstructs the target molecule as follows:
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The final amine functionality at the C5 position can be derived from the reduction of a nitro group, a standard and high-yielding transformation in organic synthesis.[7][8]
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The C3-aryl bond can be formed via a Suzuki coupling between a C3-halogenated indazole and the corresponding arylboronic acid.[4][9] A 3-iodo-indazole is an ideal precursor due to its high reactivity in palladium-catalyzed reactions.
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This leads to three key building blocks: 5-nitro-1H-indazole, iodine, and (2-(trifluoromethyl)phenyl)boronic acid.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Synthetic Protocol
This section provides a step-by-step guide for the synthesis, including materials, reaction conditions, and purification methods.
Materials and Instrumentation
| Reagent/Material | Grade | Supplier |
| 5-Nitro-1H-indazole | ≥98% | Commercially Available |
| Iodine (I₂) | Reagent Grade | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| (2-(Trifluoromethyl)phenyl)boronic acid | ≥97% | Commercially Available |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst Grade | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | ≥98% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Methanol (MeOH) | ACS Grade | Commercially Available |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Laboratory Prepared |
Instrumentation: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), and equipment for column chromatography.
Step A: Synthesis of 3-Iodo-5-nitro-1H-indazole
Rationale: This step introduces the iodine atom at the C3 position, which is the reactive site for the subsequent Suzuki coupling. The direct iodination of the indazole ring is a well-established procedure.[10] Potassium carbonate is used as a base to deprotonate the indazole N-H, increasing the nucleophilicity of the ring system for electrophilic attack by iodine.
Procedure:
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To a solution of 5-nitro-1H-indazole (1.0 eq) in anhydrous DMF, add powdered potassium carbonate (2.0 eq).
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Stir the resulting suspension at room temperature for 20 minutes.
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Add a solution of iodine (1.5 eq) in DMF dropwise over 1 hour. The reaction is exothermic and the temperature should be maintained below 35 °C.
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After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
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Upon completion, pour the reaction mixture into ice-water.
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Filter the resulting precipitate, wash thoroughly with water and then with a small amount of cold methanol to remove residual iodine.
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Dry the solid product under vacuum to yield 3-iodo-5-nitro-1H-indazole as a pale yellow solid.
Step B: Suzuki-Miyaura Coupling
Rationale: This is the key C-C bond-forming step. A palladium(0) catalyst, generated in situ from the Pd(II) precatalyst, facilitates the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to couple the 3-iodo-indazole with the arylboronic acid.[6][11] A base is required to activate the boronic acid for the transmetalation step.
Procedure:
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In a round-bottom flask, combine 3-iodo-5-nitro-1H-indazole (1.0 eq), (2-(trifluoromethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
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Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) to the flask.
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Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
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Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
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Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, or until TLC indicates the consumption of the starting material.
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 5-nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole.
Step C: Reduction to 3-(2-(Trifluoromethyl)phenyl)-1H-indazol-5-amine
Rationale: The final step is the reduction of the electron-withdrawing nitro group to the desired amine. Stannous chloride in an acidic medium (or an alcohol solvent which generates HCl in situ) is a classic and effective method for this transformation, particularly for substrates that may be sensitive to catalytic hydrogenation.[7]
Procedure:
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Suspend 5-nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole (1.0 eq) in ethanol or methanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the alcohol.
-
Add water and basify the mixture carefully with a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final product, 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine.
Process Visualization and Data Summary
Caption: Overall synthetic workflow.
| Step | Product | Typical Yield | Purity (Post-Purification) | Key Analytical Data |
| A | 3-Iodo-5-nitro-1H-indazole | 75-85% | >95% | ¹H NMR, LC-MS |
| B | 5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole | 60-75% | >98% | ¹H NMR, ¹⁹F NMR, LC-MS |
| C | 3-(2-(Trifluoromethyl)phenyl)-1H-indazol-5-amine | 80-90% | >98% | ¹H NMR, ¹⁹F NMR, ¹³C NMR, HRMS |
Safety and Troubleshooting
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Safety: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF is a skin irritant and should be handled with care. Palladium catalysts are toxic and should not be inhaled.
-
Troubleshooting:
-
Low Yield in Step A: Ensure all reagents are anhydrous, as water can interfere with the reaction. Check the quality of the potassium carbonate.
-
Incomplete Suzuki Coupling (Step B): The palladium catalyst can be sensitive to air. Ensure the reaction is run under an inert atmosphere. If the reaction stalls, a small additional portion of the catalyst can be added.
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Difficult Purification in Step C: The tin salts formed during the reduction can sometimes complicate extraction. Ensure the aqueous layer is made sufficiently basic (pH 8-9) to precipitate tin hydroxides, which can then be filtered off before extraction if necessary.
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Conclusion
The described three-step synthesis provides a reliable and scalable route to 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine. By employing a robust iodination, a high-yield Suzuki-Miyaura coupling, and an efficient nitro reduction, this guide equips researchers with a practical method to access this valuable molecular scaffold for applications in drug discovery and medicinal chemistry.
References
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Google Scholar.
- Qin, J., Cheng, W., Duan, Y.-T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839–860.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). Google Scholar.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).
- Synthesis of 3-aryl-1 H -indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. (2014). RSC Advances.
- Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(9), 10471-10481.
- STUDIES ON THE REDUCTION OF THE NITRO GROUP IN 4-NITROINDAZOLES BY ANHYDROUS SnCl2 IN DIFFER. (n.d.). Taylor & Francis.
- (PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. (n.d.).
- Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. (1999). Semantic Scholar.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024).
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- 5-nitroindazole. (n.d.). Organic Syntheses Procedure.
- Suzuki cross-coupling reaction. (2020). YouTube.
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